

Technical Support Center: Optimizing FA-Lys-Leu-OH Synthesis

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Compound of Interest

Compound Name: FA-Lys-Leu-OH

CAS No.: 158016-09-2

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Topic: Managing Steric Hindrance in Folic Acid (FA) - Lysine - Leucine - OH Reactions

Status: Active Last Updated: January 29, 2026 Target Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers

Diagnostic Module: The Steric Landscape

Executive Summary: The synthesis of **FA-Lys-Leu-OH** (Folic Acid-Lysyl-Leucine) presents a unique "perfect storm" of steric and physicochemical challenges. While FA can refer to 3-(2-furyl)acryloyl in enzymatic assays, in drug development contexts, it predominantly refers to Folic Acid (Folate) used for receptor-targeted delivery.^[1]

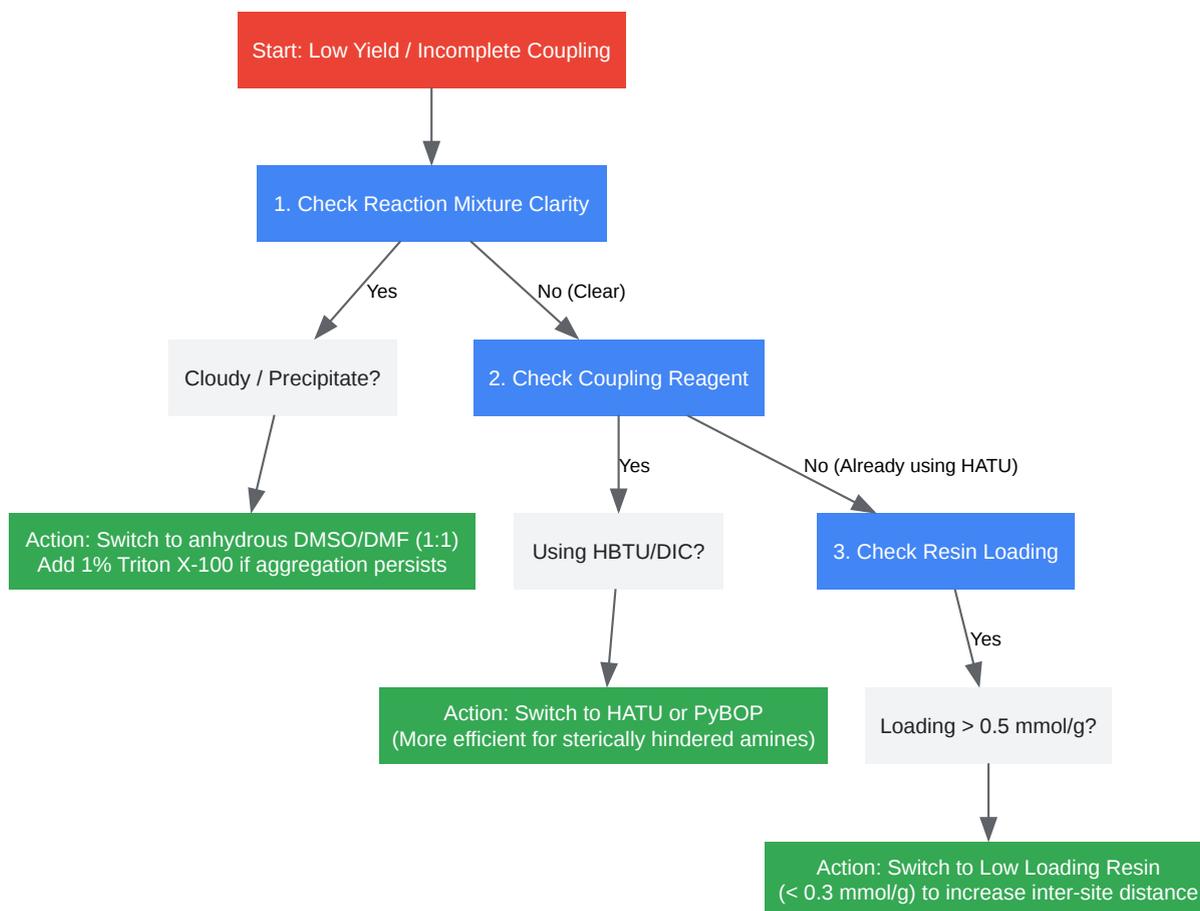
This guide focuses on the Folate conjugation scenario, as it offers the most significant steric hurdles. The reaction involves coupling a bulky, rigid, and poorly soluble heterocyclic system (Pteroyl) to a dipeptide containing bulky hydrophobic (Leucine) and chemically complex (Lysine) side chains.^[1]

Root Cause Analysis: Why Standard Protocols Fail

Failure Mode	Mechanism of Action	Diagnostic Indicator
Incomplete Coupling	Steric Clashing: The rigid Pterin ring of Folic Acid clashes with the bulky protecting groups on Lysine (e.g., Boc/Trt) and the branched -carbon of Leucine.[1]	Kaiser test remains blue/purple after 2+ hours; Mass spec shows unreacted H-Lys-Leu-OH.[1]
Aggregation	Solubility Mismatch: Folic Acid is insoluble in DCM and barely soluble in DMF. It requires DMSO.[1] However, hydrophobic peptides (Leu-rich) often aggregate in DMSO/DMF mixtures.[1]	Gelatinous resin; rapid pressure increase in flow synthesizers.[1]
Regio-isomerization	Electronic/Steric Competition: Folic acid has two carboxyl groups (and).[1] The -carboxyl is sterically less hindered but the -carboxyl is more acidic.[1] Without protection, mixed anhydrides form.[2]	HPLC shows double peaks (isomers) with identical mass. [1]

Troubleshooting Workflow & Decision Logic

The following decision tree outlines the logical steps to resolve low yields or failed couplings.



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Figure 1: Decision logic for troubleshooting steric and solubility issues in FA-peptide synthesis.

Optimized Protocol: Overcoming the Barrier

This protocol uses Pteric Acid or Protected Glutamate strategies to manage regiochemistry and HATU/DMSO to manage sterics.

Phase A: Preparation of the Resin-Bound Peptide (H-Lys(Boc)-Leu-Resin)

Note: We assume Solid Phase Peptide Synthesis (SPPS) on Wang or Chlorotrityl resin.[1]

- Resin Selection: Use 2-Chlorotrityl Chloride Resin (Low loading: 0.3–0.4 mmol/g).[1]
 - Why: High loading forces peptide chains closer together, exacerbating steric clash between the bulky Lys(Boc) side chains.[1]
- Peptide Assembly: Standard Fmoc-SPPS.
 - Couple Fmoc-Leu-OH (3 eq).
 - Deprotect (20% Piperidine/DMF).[1][2]
 - Couple Fmoc-Lys(Boc)-OH (3 eq).[1] Crucial: Use Boc protection on the Lysine side chain to prevent branching.
 - Deprotect N-terminal Fmoc.[1] Result: H-Lys(Boc)-Leu-Resin.[1]

Phase B: The Critical Step – Coupling Folic Acid

Standard EDC/NHS coupling often fails here due to the insolubility of Folic Acid and steric bulk.

Reagents:

- Folic Acid (FA): 3 equivalents (relative to resin loading).[1]
- Coupling Agent: HATU (2.9 eq) or PyBOP (2.9 eq).[1]
- Base: DIPEA (6 eq).
- Solvent: Anhydrous DMSO (Essential for FA solubility) and DMF (1:1 ratio).[1]

Step-by-Step:

- Activation (Pre-mix):
 - Dissolve Folic Acid in minimum anhydrous DMSO.[1] (Do not use DMF alone; FA will not dissolve).[1]

- Add HATU and DIPEA.[1]
- Critical Check: Ensure the solution is clear amber. If cloudy, add more DMSO.
- Allow activation for 2–5 minutes only.[1] (Prolonged activation causes racemization of the Glu moiety in Folate).
- Coupling:
 - Add the activated FA solution to the resin-bound H-Lys(Boc)-Leu-Resin.[1]
 - Agitate gently (exclude light, as FA is light-sensitive) for 4–12 hours.[1]
 - Double Coupling: If the Kaiser test is positive after 4 hours, drain and repeat with fresh reagents.
- Washing:
 - Wash extensively with DMSO (to remove excess FA)
DMF
DCM.[1]
 - Note: FA often adsorbs non-specifically to the resin. DMSO washes are critical to remove this physical aggregate.[1]

Phase C: Cleavage & Deprotection[1]

- Reagent: 95% TFA, 2.5% TIS, 2.5% H₂O.
- Time: 2 hours.
- Result: The acidic conditions cleave the peptide from the resin and remove the Boc group from Lysine simultaneously.
- Precipitation: Cold Diethyl Ether.

Frequently Asked Questions (FAQs)

Q1: Why do I see two peaks with the same mass in my HPLC trace? A: This is likely Regio-isomerism.[1] Folic acid contains a Glutamic acid moiety with two carboxyls (

and

).[1] Standard coupling activates both.[1] The

-conjugate is biologically preferred for Folate Receptor targeting.[1]

- Fix: To guarantee a single isomer, do not use Folic Acid directly. Instead, couple Pteric Acid to a resin-bound H-Glu(OtBu)-Lys(Boc)-Leu-Resin.[1] This forces the linkage through the correct amine, or use

-protected Glutamate derivatives.

Q2: The reaction mixture turns into a gel. What is happening? A: This is On-Resin Aggregation. The combination of the hydrophobic Leucine, the bulky Lysine protecting group, and the planar, stacking Pterin rings causes the peptide chains to form beta-sheet-like structures.

- Fix:
 - Use Magic Mixture: DCM/DMF/NMP (1:1:1) with 1% Triton X-100.[1]
 - Use Microwave-Assisted Synthesis: Heat the coupling step to 50°C (max) to disrupt hydrogen bonds.[1] Warning: Folic acid is heat sensitive; do not exceed 60°C.[1]

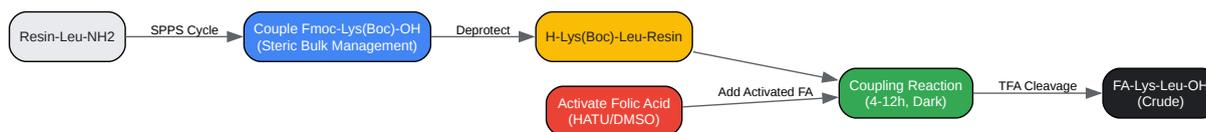
Q3: Can I use EDC/NHS instead of HATU? A: EDC/NHS is common for liquid-phase conjugation but performs poorly in SPPS for this specific sequence due to slow kinetics and steric hindrance.[1] HATU (an uronium salt) generates a more reactive ester (OAt) that reacts faster than the rate of aggregation.[1]

Q4: My yield is extremely low (<10%). Why? A: Check your Light Exposure. Folic acid decomposes under UV/Vis light (cleaving the Pterin from the PABA-Glu moiety).[1]

- Fix: Wrap all reaction vessels in aluminum foil. Perform purification in low-light conditions.

Visualizing the Molecular Pathway

The following diagram illustrates the optimized synthesis pathway, highlighting the critical control points for steric management.



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Figure 2: Optimized Synthetic Pathway for **FA-Lys-Leu-OH**.

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